3-nitro-N-(pentafluorophenyl)benzamide
Description
3-Nitro-N-(pentafluorophenyl)benzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the 3-position of the benzoyl ring and a pentafluorophenyl group attached to the amide nitrogen. This compound belongs to a broader class of nitro-substituted benzamides, which are studied for their diverse pharmacological and biochemical activities, including ion channel modulation and enzyme inhibition.
Properties
IUPAC Name |
3-nitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F5N2O3/c14-7-8(15)10(17)12(11(18)9(7)16)19-13(21)5-2-1-3-6(4-5)20(22)23/h1-4H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGMIKXBHJSRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-(pentafluorophenyl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with pentafluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of 3-nitro-N-(pentafluorophenyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-nitro-N-(pentafluorophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-amino-N-(pentafluorophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions and reagents used.
Scientific Research Applications
Chemistry: 3-nitro-N-(pentafluorophenyl)benzamide is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore. The nitro group can be reduced to an amino group, which can then interact with biological targets. The pentafluorophenyl group enhances the compound’s lipophilicity, potentially improving its bioavailability.
Industry: In the industrial sector, 3-nitro-N-(pentafluorophenyl)benzamide is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3-nitro-N-(pentafluorophenyl)benzamide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The pentafluorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, potentially leading to increased biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Effects
The pharmacological activity of nitrobenzamides is highly dependent on the substituents attached to the benzoyl and amide moieties. Below is a comparative analysis of 3-nitro-N-(pentafluorophenyl)benzamide and its analogs:
Key Observations:
- hERG1 Channel Modulation: ICA-105574, a phenoxyphenyl-substituted analog, is a potent hERG1 activator. Mutagenesis studies reveal critical interactions with pore helix residues (L622, F557, Y652), suggesting that substituent bulk and polarity influence channel binding . The pentafluorophenyl group may alter these interactions due to increased hydrophobicity and steric effects.
- Enzyme Inhibition : Analogs like 3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide show inhibitory activity against SARS-CoV-2 PLpro, highlighting the role of trifluoromethyl groups in optimizing binding energy .
Pharmacological and Biochemical Data
ICA-105574 (Benchmark Analog):
- Mechanism : Acts as a mixed agonist of hERG1, removing C-type inactivation and increasing outward currents by >500% at +40 mV .
- Mutagenesis Insights : Residues L622C (pore helix), F557L (S5), and Y652A (S6) abolish activation, while A653M converts ICA-105574 into an inhibitor .
- Docking Studies : Binds between adjacent subunits of the hERG1 tetramer, leveraging π-π stacking with aromatic residues .
SARS-CoV-2 PLpro Inhibitors:
- 3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide: Binds to PLpro with a binding energy of −8.4 kcal/mol, interacting with Tyr269 and Pro249 .
Physicochemical Properties
- Lipophilicity: The pentafluorophenyl group increases logP compared to non-fluorinated analogs, likely improving membrane permeability but risking off-target toxicity.
- Metabolic Stability : Fluorinated aryl groups generally resist oxidative metabolism, suggesting prolonged half-life for the target compound compared to ICA-105574 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
